![molecular formula C17H22N2O2 B241031 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The exact mechanism of action of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential applications in neuroscience.
生化和生理效应
Studies have demonstrated that 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Moreover, it has been reported to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one in lab experiments include its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience. However, its limitations include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity at high concentrations.
未来方向
The potential applications of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one are vast, and future directions for research include the development of more efficient synthesis methods, exploration of its potential applications in other disease areas, such as neurodegenerative diseases, and investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile in vivo.
In conclusion, 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience make it a valuable candidate for further research.
合成方法
The synthesis of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one involves a multistep process that includes the condensation of 2,3-dihydro-1H-pyrazino[2,1-a]isoquinolin-4-one with ethyl 2,2-dimethylpropanoate in the presence of a base, followed by cyclization using a Lewis acid catalyst. The final product is obtained after purification using column chromatography.
科学研究应用
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-10-14-13-7-5-4-6-12(13)8-9-19(14)15(20)11-18/h4-7,14H,8-11H2,1-3H3 |
InChI 键 |
HEBFXTPPGIZWPT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
规范 SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)
![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
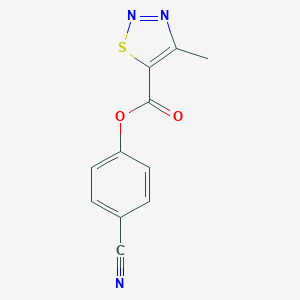
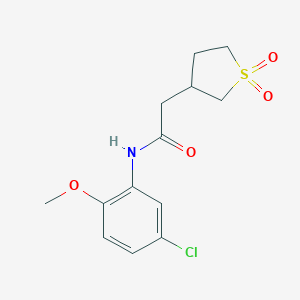
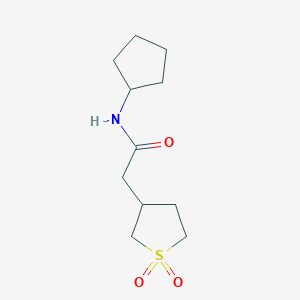
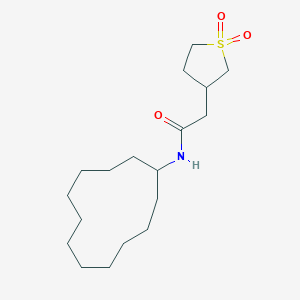
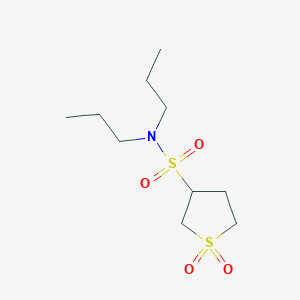
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
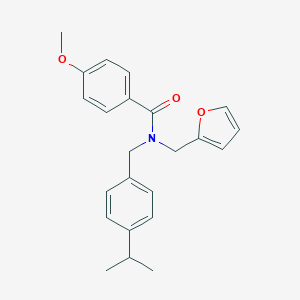

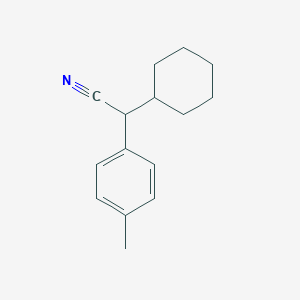
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)